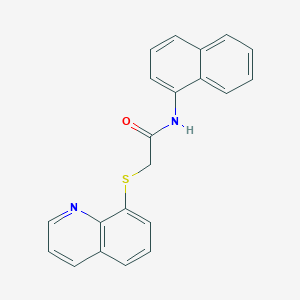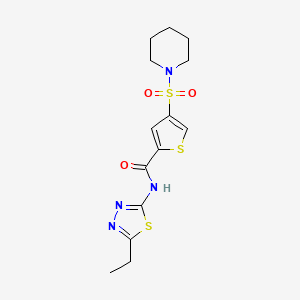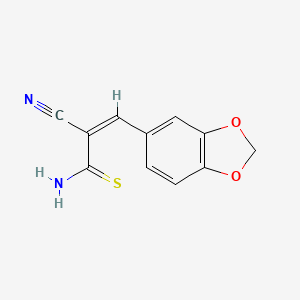
1-(2,4-dichlorobenzyl)-N'-(8-quinolinylmethylene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives have garnered significant attention due to their diverse pharmacological activities and their utility in various chemical reactions and material science applications. Although the specific compound "1-(2,4-dichlorobenzyl)-N'-(8-quinolinylmethylene)-1H-pyrazole-3-carbohydrazide" is not directly studied, similar compounds have been synthesized and analyzed, providing valuable insights into their structure, synthesis, and properties (Karrouchi et al., 2020).
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions, including condensation, cyclocondensation, and characterizations through various spectroscopic techniques like FT-IR, 1H-NMR, ESI-MS, and single-crystal X-ray diffraction. These methodologies ensure the precise formation of the desired compound with specific substituents and functional groups (Karrouchi et al., 2020).
Molecular Structure Analysis
Single-crystal X-ray diffraction is pivotal in determining the molecular structure, offering insights into the spatial arrangement of atoms, molecular geometry, and the presence of intra- or intermolecular interactions. Computational methods, such as DFT calculations, further complement these findings by predicting the stability, reactivity, and electronic properties of these compounds in various phases (Karrouchi et al., 2020).
Chemical Reactions and Properties
Research on pyrazole derivatives explores their reactivity, highlighting nucleophilic and electrophilic sites that dictate their participation in chemical reactions. These sites are crucial for understanding the compound's behavior in synthesizing novel derivatives or in its interactions with biological targets (Karrouchi et al., 2020).
Physical Properties Analysis
Physical properties, including solubility, dipole moment, and volume contraction in solution, are determined through experimental and computational studies. These properties are influenced by the compound's molecular structure and are essential for predicting its behavior in various solvents and conditions (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties, such as stability, reactivity, and potential biological activity, are analyzed through NBO calculations, MEP surfaces, and docking studies. These analyses provide a comprehensive understanding of the compound's interaction with biological targets and its potential applications in medicinal chemistry (Karrouchi et al., 2020).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N5O/c22-17-7-6-16(18(23)11-17)13-28-10-8-19(27-28)21(29)26-25-12-15-4-1-3-14-5-2-9-24-20(14)15/h1-12H,13H2,(H,26,29)/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOFRJXFHYSJLE-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

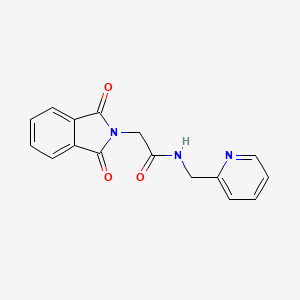
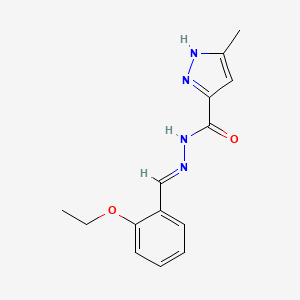

![2-methyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5527374.png)

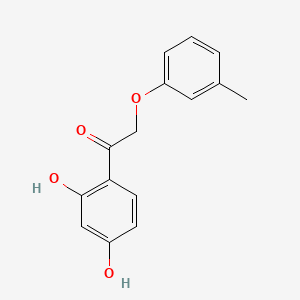
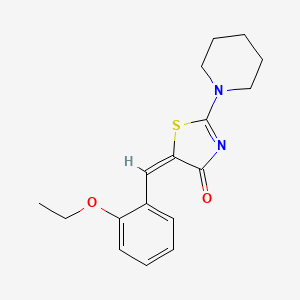
![3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5527419.png)
![3-butyl-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5527424.png)
